Methyl (R)-aziridine-2-carboxylate

Description

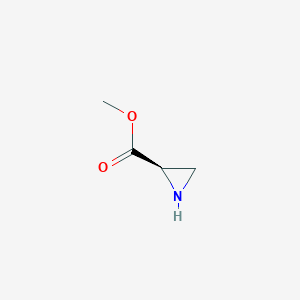

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCVDRJTYFIPIV-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446292 | |

| Record name | Methyl (R)-aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103539-32-8 | |

| Record name | Methyl (R)-aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103539-32-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis Methodologies for Methyl R Aziridine 2 Carboxylate

Strategies for Enantioenriched Aziridine-2-carboxylate (B8329488) Preparation

The preparation of enantioenriched aziridine-2-carboxylates can be broadly categorized into several key approaches. These include the cyclization of chiral precursors like β-hydroxy α-amino acids, the reaction of azides with chiral oxiranes, and, more prominently, catalytic asymmetric methods. acs.org Catalytic strategies are highly sought after as they allow for the generation of significant quantities of chiral products from prochiral starting materials using only a small amount of a chiral catalyst. These catalytic methods primarily involve asymmetric aziridination reactions, where the aziridine (B145994) ring is formed enantioselectively. acs.orgacs.org An alternative to direct asymmetric synthesis is the use of kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product. nih.govchemrxiv.org Each of these strategies offers distinct advantages and is chosen based on the desired substitution pattern and available starting materials.

Catalytic asymmetric aziridination represents a powerful and atom-economical approach to chiral aziridines. These reactions typically involve the reaction of an imine or an olefin with a carbene or nitrene precursor in the presence of a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand or a chiral Brønsted acid, orchestrates the approach of the reactants to control the stereochemistry of the newly formed stereocenters.

A highly effective method for the asymmetric synthesis of aziridine-2-carboxylates is the catalytic reaction between imines and diazo compounds, particularly α-diazo esters like ethyl diazoacetate. nih.govmsu.edu Chiral Lewis acids, especially those derived from VAPOL and VANOL ligands with boron, have proven to be exceptional catalysts for this transformation. acs.orgmsu.edu These catalysts function as chiral Brønsted acids, activating the imine towards nucleophilic attack by the diazo compound. msu.edu The reaction of an N-Boc protected imine with an α-diazo ester in the presence of a (S)-VAPOL-boron catalyst can produce trisubstituted cis-aziridines with excellent diastereo- and enantioselectivities. acs.orgmsu.edu The choice of the imine's N-protecting group is crucial; for instance, N-Boc imines show high reactivity and selectivity where other unactivated imines might fail. acs.orgmsu.edu The stereochemical outcome can be influenced by matching the chirality of the catalyst with that of a chiral amine used to form the imine, a phenomenon known as double stereodifferentiation. nih.gov

Table 1: Asymmetric Aziridination of N-Boc Imines with Diazo Esters Data sourced from research on catalytic asymmetric synthesis of trisubstituted aziridines. msu.edu

| Imine Substrate (Ar) | Diazo Ester (R') | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Phenyl | Methyl | (S)-VAPOL-Boron | 89 | >20:1 | 99 |

| 4-Methoxyphenyl | Methyl | (S)-VAPOL-Boron | 88 | >20:1 | 99 |

| 4-Chlorophenyl | Methyl | (S)-VAPOL-Boron | 91 | >20:1 | 99 |

| 2-Naphthyl | Methyl | (S)-VAPOL-Boron | 90 | >20:1 | 99 |

| Phenyl | Ethyl | (S)-VAPOL-Boron | 86 | >20:1 | 99 |

The aza-Darzens reaction is a powerful tool for the stereoselective synthesis of aziridines. acs.orgdocksci.com A highly successful asymmetric variant involves the reaction of metal enolates of α-halo esters with enantiopure N-sulfinimines (N-sulfinyl imines). acs.orgnih.gov The chiral sulfinyl group, attached to the imine nitrogen, acts as a potent chiral auxiliary, directing the nucleophilic attack of the enolate to create the aziridine ring with high diastereoselectivity. acs.orgdocksci.com For example, reacting the lithium enolate of methyl bromoacetate (B1195939) with an (S)-p-toluenesulfinimine typically affords the corresponding (2R,3S)-cis-N-sulfinylaziridine-2-carboxylate as the major product in good yield. acs.org This method is versatile, allowing for the synthesis of a wide range of highly substituted aziridines. docksci.comresearchgate.net A key advantage is that the N-sulfinyl group can be selectively removed under mild acidic or metallic conditions without opening the aziridine ring, yielding valuable N-H aziridines. acs.org

Table 2: Aza-Darzens Synthesis of N-Sulfinylaziridine-2-carboxylate Esters Data derived from the aza-Darzens reaction of (S)-p-toluenesulfinimines with lithium enolates of methyl bromoacetate. acs.org

| Imine Substituent (R) | Product Configuration | Yield (%) | Diastereomeric Excess (de, %) |

| Phenyl | (2R,3S) | 81 | 94 |

| 4-Methoxyphenyl | (2R,3S) | 85 | 96 |

| 4-Chlorophenyl | (2R,3S) | 80 | 94 |

| 2-Furyl | (2R,3S) | 76 | 94 |

| Cyclohexyl | (2R,3S) | 72 | 96 |

Asymmetric aziridination through catalytic nitrene transfer is another key strategy, particularly for the functionalization of olefins. acs.orgelsevierpure.com In this approach, a transition metal catalyst, often based on rhodium, copper, or cobalt, reacts with a nitrene source to form a metal-nitrenoid intermediate. core.ac.ukorganic-chemistry.org This intermediate then transfers the nitrene group to an alkene substrate. For the synthesis of aziridine-2-carboxylates, the substrate of choice is an α,β-unsaturated ester, such as methyl acrylate. The use of a chiral ligand on the metal center allows for enantioselective transfer, controlling the stereochemistry of the resulting aziridine. elsevierpure.com Azides, such as tosyl azide (B81097) or other sulfonyl azides, are increasingly favored as nitrene precursors because they are atom-economical, releasing only nitrogen gas as a byproduct. elsevierpure.comcore.ac.uk For example, cobalt(II)-based metalloradical catalysis has been shown to be effective for the intermolecular aziridination of a broad range of olefins using various azides, yielding N-protected aziridines. core.ac.uk Similarly, dirhodium(II) caprolactamate has been used to catalyze the aziridination of olefins with p-toluenesulfonamide (B41071) in a process involving aminobromination followed by ring closure. organic-chemistry.org

Kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds from a racemic mixture. nih.gov This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. When one enantiomer reacts significantly faster than the other, it is consumed, leaving the unreacted starting material enriched in the slower-reacting enantiomer. chemrxiv.org This approach can simultaneously provide access to two different, valuable chiral products.

A novel and highly effective method for producing enantioenriched N-H aziridine-2-carboxylates is the reductive kinetic resolution of racemic 2H-azirine-2-carboxylates. nih.govchemrxiv.org 2H-Azirines are highly strained and reactive intermediates. chemrxiv.org In this process, a racemic mixture of a 2H-azirine-2-carboxylate is subjected to reduction using a copper-hydride catalyst bearing a chiral ligand, such as those from the BPE or Phosferrox families. nih.govrsc.org The chiral catalyst selectively reduces one enantiomer of the 2H-azirine to the corresponding N-H aziridine-2-carboxylate much faster than the other. nih.gov This results in the formation of an enantioenriched aziridine product, while the unreacted 2H-azirine is left enriched in the opposite enantiomer. chemrxiv.org This method is notable for producing N-H aziridines, which are bench-stable and easily diversifiable building blocks, with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee). nih.govchemrxiv.org

Table 3: Copper-Catalyzed Reductive Kinetic Resolution of 2H-Azirines Data from the kinetic resolution of racemic methyl 3-aryl-2H-azirine-2-carboxylates. nih.govchemrxiv.org

| 2H-Azirine Substituent (Ar) | Chiral Ligand | Product Aziridine ee (%) | Recovered Azirine ee (%) | Selectivity Factor (s) |

| Phenyl | (R,R)-Ph-BPE | 91 | 93 | 59 |

| 4-Fluorophenyl | (R,R)-Ph-BPE | 94 | 91 | 95 |

| 4-Chlorophenyl | (R,R)-Ph-BPE | 94 | 93 | 100 |

| 4-Bromophenyl | (R,R)-Ph-BPE | 93 | 92 | 81 |

| 3-Chlorophenyl | (R,R)-Ph-BPE | 92 | 93 | 77 |

Stereoselective Cyclization Approaches

Stereoselective cyclization reactions are a cornerstone of asymmetric synthesis, allowing for the construction of chiral rings from acyclic precursors. For the synthesis of methyl (R)-aziridine-2-carboxylate, several cyclization strategies have proven effective.

A conceptually straightforward and widely used method for synthesizing aziridines involves the intramolecular nucleophilic displacement of a leaving group from a 1,2-amino alcohol precursor. clockss.org This method is stereospecific, relying on the precise arrangement of the amine and the leaving group in a trans coplanar orientation to facilitate the ring-closing reaction. clockss.org

The synthesis typically begins with a chiral 1,2-amino alcohol, which can often be derived from natural sources like amino acids to ensure high enantiopurity. For instance, D-serine can be converted to its corresponding methyl ester, methyl (R)-serinate. semanticscholar.orgnih.gov The amino group of the serinate is then protected, often with a trityl group, to give methyl (R)-N-tritylserinate. semanticscholar.org The crucial step involves converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate. Treatment of the protected amino alcohol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) generates the mesylate in situ. semanticscholar.org The subsequent intramolecular SN2 reaction, where the deprotonated amine attacks the carbon bearing the mesylate group, leads to the formation of the aziridine ring with inversion of configuration at the hydroxyl-bearing carbon. clockss.org This process yields methyl (R)-1-tritylaziridine-2-carboxylate, which can then be deprotected to afford the target compound. semanticscholar.org

This strategy has been successfully applied to synthesize various N-protected aziridine-2-carboxylates from their corresponding amino alcohol precursors with high yields. clockss.org

Table 1: Synthesis of N-Tritylaziridine-2-carboxylates from Amino Alcohols clockss.org

| Precursor (Amino Alcohol) | Product (N-Tr-aziridinecarboxylate) | Yield (%) |

| R = H | R = H | 90 |

| R = Me | R = Me | 94 |

Data sourced from HETEROCYCLES, Vol. 85, No. 12, 2012. clockss.org

Another established method for aziridine synthesis is the base-induced cyclization of β-haloamines, a reaction known as the Gabriel-Cromwell reaction. This approach can be adapted for the asymmetric synthesis of this compound by reacting a 2,3-dihalogenated propanoate with a chiral amine. nih.govrsc.org

In this methodology, an alkyl α,β-dibromopropionate is treated with a chiral amine, such as (R)- or (S)-1-phenylethylamine. nih.gov The reaction proceeds via a nucleophilic substitution of one of the bromine atoms by the chiral amine, followed by a base-promoted intramolecular cyclization to form the aziridine ring. The stereochemistry of the final product is influenced by the chirality of the amine used. The resulting product is a mixture of diastereomers, which can often be separated by chromatography. nih.gov

The efficiency of the cyclization can be dependent on the base and solvent system used. For instance, potassium carbonate in acetonitrile (B52724) is a common choice for this transformation. clockss.org This method provides a reliable route to N-alkylated aziridine-2-carboxylates. clockss.orgnih.gov

Enantioselective Nucleophilic Additions to 2H-Azirines

2H-Azirines are highly strained and reactive cyclic imines, making them excellent electrophiles for nucleophilic addition reactions. nih.govresearchgate.netnih.govresearchgate.net This reactivity can be harnessed for the asymmetric synthesis of aziridines, including this compound derivatives. The strategy involves the enantioselective addition of a nucleophile to the C=N bond of a prochiral 2H-azirine-2-carboxylate.

Various chiral catalysts, often based on transition metals like copper or manganese, have been developed to control the stereochemical outcome of these additions. nih.govresearchgate.net For example, a chiral copper catalyst can facilitate the addition of silicon nucleophiles to 3-substituted 2H-azirines, yielding C-silylated aziridines with high enantioselectivity. nih.gov Similarly, chiral manganese complexes have been used for the asymmetric addition of diarylphosphines. researchgate.net

While direct nucleophilic addition to generate this compound is one application, these versatile intermediates can also be prepared in enantiomerically pure form through other means and then used in subsequent reactions. For instance, enantiopure 2H-azirine-3-carboxylates can be generated from the dehydrochlorination of methyl 2-chloroaziridine-2-carboxylates. nih.gov These chiral 2H-azirines can then undergo reactions like aza Diels-Alder cycloadditions to produce complex bicyclic aziridines. nih.gov

A copper hydride-catalyzed kinetic resolution of racemic 2H-azirines represents another powerful approach. chemrxiv.orgchemrxiv.org This method allows for the preparation of both enantioenriched N-H aziridine-2-carboxylates and the corresponding unreacted, enantioenriched 2H-azirines with high diastereoselectivity and enantioselectivity. chemrxiv.orgchemrxiv.org

Electroreductive Cross-Coupling Strategies for Aziridine-2-carboxylates

Electrochemical methods offer a sustainable and mild alternative for the synthesis of aziridine derivatives. Electroreductive cross-coupling reactions can be employed to construct the aziridine ring from simple starting materials.

One such strategy involves the electroreductive cross-coupling of aromatic imines with methyl trichloroacetate (B1195264). researchgate.net This reaction is typically carried out in an undivided cell using zinc plates as electrodes. Under constant current conditions, the reaction produces methyl aziridine-2-carboxylates stereoselectively in moderate to good yields. researchgate.net The proposed mechanism involves the two-electron reduction of methyl trichloroacetate to form a dichloroacetate (B87207) anion, which then attacks the imine. Subsequent intramolecular cyclization yields the aziridine product. researchgate.net

More recent developments in electrochemical cross-coupling have focused on the ring-opening of aziridines to form other valuable products. For example, a nickela-electrocatalyzed cross-electrophile coupling of aryl aziridines with aryl bromides has been developed to synthesize β-arylethylamines. nih.gov Similarly, an electrochemically driven, nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with alkenyl bromides provides access to enantioenriched β-aryl homoallylic amines. nih.govacs.org While these examples showcase the utility of aziridines in electrochemical transformations, the principles can be adapted for their synthesis as well. For instance, electrochemical methods have been developed for the cyclization of amino alcohols, providing an azo-free alternative to the Mitsunobu reaction for synthesizing aziridines and other nitrogen heterocycles. rsc.org

Reactivity and Stereocontrolled Transformations of Methyl R Aziridine 2 Carboxylate

Aziridine (B145994) Ring-Opening Reactions

The inherent strain of the three-membered aziridine ring (26-27 kcal/mol) is a primary driver for its ring-opening reactions. clockss.org These transformations can be initiated by a variety of nucleophiles and electrophiles, leading to a wide array of functionalized products. nih.govnih.gov The regiochemical and stereochemical outcomes of these reactions are influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. nih.govnih.gov

Nucleophilic Ring Opening of Methyl (R)-Aziridine-2-carboxylate

Nucleophilic ring-opening is a common strategy for the functionalization of this compound. clockss.org The reaction involves the attack of a nucleophile on one of the aziridine carbon atoms, leading to the cleavage of a carbon-nitrogen bond. nih.govnih.gov Non-activated aziridines, which have an electron-donating group on the nitrogen, are generally less reactive towards nucleophiles and often require activation by an electrophile to form a more reactive aziridinium (B1262131) ion. nih.govmdpi.com In contrast, aziridines with an electron-withdrawing group (EWG) on the nitrogen are "activated" and react more readily with nucleophiles. clockss.org

Regioselectivity and Stereospecificity in Ring Opening Processes

The nucleophilic ring-opening of substituted aziridines like this compound can, in principle, yield two different regioisomers, resulting from the nucleophilic attack at either the C2 or C3 position. nih.govnih.gov The regioselectivity of this process is a critical aspect, determining the structure of the final product. nih.govfrontiersin.org Similarly, the stereospecificity of the reaction, which dictates the stereochemistry of the newly formed chiral centers, is of paramount importance. nih.govrsc.org

The nature of the substituent on the aziridine nitrogen, known as the activating group, plays a crucial role in directing the regioselectivity of the ring-opening reaction. nih.govnih.gov Electron-withdrawing groups enhance the electrophilicity of the aziridine ring carbons, facilitating nucleophilic attack. clockss.org

Studies have shown that for N-activated methyl (R)-aziridine-2-carboxylates, heteroatom nucleophiles preferentially attack the β-carbon (C3), leading to the formation of α-amino acid derivatives. clockss.org This regioselectivity is largely governed by electronic effects, where the electron-withdrawing carboxylate group at C2 directs the nucleophile to the C3 position. nih.gov For instance, in the ring-opening of N-tosyl aziridine-2-carboxylate (B8329488) t-butyl ester with various organocuprates, the major product resulted from attack at the C3 position for butyl, ethyl, and isopropyl reagents.

A systematic study on the [¹⁸F]fluoride ring-opening of methyl (R)-aziridine-2-carboxylates with different N-activating groups (tosyl, nosyl, Boc, Cbz, and Fmoc) demonstrated that the regioselectivity is primarily controlled by the electronic influence of the ester group, favoring attack at C3 to produce α-[¹⁸F]fluoro-β-alanine derivatives. nih.gov The small ionic radius of the fluoride (B91410) ion is thought to minimize steric hindrance, further emphasizing the dominance of electronic effects. nih.gov

Conversely, when the substituent at C2 is modified, the regioselectivity can be altered. For example, the ring-opening of an aziridine with a γ-keto alkyl group at C2 with water as a nucleophile occurred at the C2 position. nih.gov However, if the substituent was a γ-silylated hydroxyalkyl group, the attack happened at the unsubstituted C3 position. nih.govfrontiersin.org

The ring-opening of aziridines is generally a stereospecific process that proceeds via an Sₙ2-type mechanism, resulting in an inversion of configuration at the carbon atom that is attacked by the nucleophile. rsc.orgacs.org This stereochemical outcome is a key feature in the use of chiral aziridines for asymmetric synthesis.

When a nucleophile attacks the C3 carbon of this compound, the (R) configuration at C2 is retained, while an inversion of configuration occurs at the C3 carbon. nih.govresearchgate.net This leads to the formation of a product with a specific diastereomeric relationship between the two stereocenters. The reaction of N-tosyl- or N-acyl aziridine-(2S)-carboxylate esters with carbonyl-stabilized Wittig reagents, for example, proceeds with the opening of the aziridine ring to form a phosphorus ylide, which can then be used to synthesize optically pure unsaturated amino acids. rsc.org

In the context of alkylative ring-opening reactions, where a non-activated aziridine is first activated by an alkylating agent to form an aziridinium ion, the subsequent nucleophilic attack also proceeds with high stereospecificity. nih.gov

Reactions with Heteroatom Nucleophiles

This compound and its derivatives undergo ring-opening reactions with a variety of heteroatom nucleophiles, including halides, oxygen-containing compounds, and sulfur-containing species. clockss.orgnih.govnih.gov

The introduction of halogens via the ring-opening of aziridines is a synthetically useful transformation. The reaction of N-activated methyl (R)-aziridine-2-carboxylates with halide nucleophiles has been investigated, with a focus on regioselectivity and reaction conditions.

The radioisotope fluorine-18 (B77423) ([¹⁸F]F⁻) is a crucial positron-emitting radionuclide for Positron Emission Tomography (PET). nih.gov The ring-opening of N-activated methyl (R)-aziridine-2-carboxylates with [¹⁸F]fluoride has been explored as a method for synthesizing ¹⁸F-labeled amino acids. nih.govresearchgate.net The reaction of N-Boc- and N-Cbz-protected this compound with [¹⁸F]fluoride was found to be completely regioselective, yielding α-[¹⁸F]fluoro-β-alanine derivatives after deprotection. researchgate.net The reaction conditions, including the base and solvent, were optimized to achieve good radiochemical yields. nih.gov

| N-Activating Group | Reaction Conditions | Major Product | Radiochemical Yield |

|---|---|---|---|

| Tosyl (Ts) | [¹⁸F]F⁻, K₂CO₃, K₂₂₂, MeCN, 110°C | β-[¹⁸F]fluoroalanine derivative | Variable |

| Nosyl (Ns) | [¹⁸F]F⁻, K₂CO₃, K₂₂₂, MeCN, 110°C | β-[¹⁸F]fluoroalanine derivative | Variable |

| Boc | [¹⁸F]F⁻, TEAHCO₃, DMSO, 130°C, MW | α-[¹⁸F]fluoro-β-alanine derivative | Good |

| Cbz | [¹⁸F]F⁻, TEAHCO₃, DMSO, 130°C, MW | α-[¹⁸F]fluoro-β-alanine derivative | Good |

The reaction of 1-arylmethyl-2-(cyanomethyl)aziridines with hydrogen bromide (HBr) resulted in a regiospecific ring-opening at the unsubstituted C3 carbon, yielding 3-(arylmethyl)amino-4-bromobutyronitriles. researchgate.net This outcome contrasts with the reaction with benzyl (B1604629) bromide, which leads to attack at the substituted C2 carbon. Computational studies have suggested that the regioselectivity in the HBr reaction is rationalized by frontier molecular orbital analysis of the corresponding aziridinium intermediate. researchgate.net

Amine and Hydrazine Additions

The ring-opening of activated aziridines with amine nucleophiles is a common strategy for synthesizing α,β-diamino acid derivatives. N-tosyl (Ts) activated aziridine-2-carboxylates react efficiently with amines, typically leading to the attack of the nucleophile at the C3 position (β-carbon) to yield α-amino-β-aminopropanoates. clockss.org

For instance, the reaction of N-Ts-3-(trifluoromethyl)aziridinecarboxylate with benzylamine (B48309) in dichloromethane (B109758) or morpholine (B109124) in 1,2-dichloroethane (B1671644) at reflux results in the corresponding ring-opened products in good yields. clockss.org These reactions proceed via an anti-attack mechanism, controlling the stereochemistry of the product. clockss.org

Microwave-assisted, solvent-free conditions have also been developed for these transformations. The reaction of methyl N-Ts-2-methylaziridine-2-carboxylate with aniline, catalyzed by Montmorillonite K-10 clay, affords the corresponding diamine product in just three minutes and at a high yield of 85%. clockss.org

Table 1: Ring Opening of N-Tosyl-Aziridinecarboxylates with Amines. clockss.org

| Aziridine Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) |

| Ethyl N-Ts-3-(trifluoromethyl)aziridine-2-carboxylate | Benzylamine | Dichloromethane | Reflux, 24h | Ethyl 2-(tosylamino)-3-benzylamino-3-(trifluoromethyl)propanoate | 78 |

| Ethyl N-Ts-3-(trifluoromethyl)aziridine-2-carboxylate | Morpholine | 1,2-Dichloroethane | Reflux, 22h | Ethyl 2-(tosylamino)-3-morpholino-3-(trifluoromethyl)propanoate | 90 |

| Methyl N-Ts-2-methylaziridine-2-carboxylate | Aniline | Montmorillonite K-10 | Microwave, 3 min | Methyl 3-(N-Ts-amino)-2-methyl-2-(phenylamino)propanoate | 85 |

Thiol and Alcohol Additions

Thiols are effective nucleophiles for the regioselective ring-opening of aziridine-2-carboxylic acid (Azy) moieties, a reaction that has been applied in the site-selective conjugation of peptides. nih.gov The process is typically base-promoted and results in the highly regioselective opening of the aziridine ring to form β-thioether-α-amino acid derivatives. nih.gov This ligation can be performed on peptides both in solution and on solid support, demonstrating the robustness of the aziridine moiety in multistep peptide synthesis. nih.gov

Compared to other heteroatom nucleophiles, alcohols are generally less reactive towards aziridines. clockss.org Ring-opening with alcohol nucleophiles often requires activation of the aziridine ring with an electron-withdrawing group and the use of an acid catalyst. For example, the ring-opening of aziridine-2-phosphonates with various alcohols in the presence of sulfuric acid (H₂SO₄) yields α-amino-β-alkoxyphosphonates. metu.edu.tr This reaction provides a general pathway to β-alkoxy-α-amino acid precursors.

Reactions with Carbon Nucleophiles

The reaction of this compound and its derivatives with carbon-based nucleophiles provides a powerful method for C-C bond formation, leading to the synthesis of non-proteinogenic amino acids.

Organometallic reagents, particularly organocuprates, are widely used for the ring-opening of activated aziridine-2-carboxylates. The regioselectivity of the attack—either at the C2 or C3 position—is influenced by the organometallic reagent itself and the nature of the activating group on the aziridine nitrogen.

For N-tosyl activated (2S)-aziridine t-butyl ester, reaction with various organocuprates (derived from Grignard reagents and a copper salt) in the absence of a Lewis acid like BF₃·Et₂O leads to improved yields of ring-opened products. For butyl, ethyl, and isopropyl reagents, the attack preferentially occurs at the C3 position, leading to β-substituted-α-amino acid precursors. Conversely, the methyl cuprate (B13416276) reagent favors attack at the C2 position, resulting in a β-amino acid derivative. The utility of this method is highlighted by the conversion of the C3-opened products into optically pure amino acids.

Good to excellent stereoselectivity has also been observed in the addition of Grignard and organozinc reagents to N-protected aziridine-2-carboxaldehydes. nih.gov The stereochemical outcome is largely dictated by the nitrogen-protecting group and the substitution pattern of the aziridine ring. nih.gov Similarly, organolithium reagents react with N,N-dimethylaziridine-2-carboxamides to produce 2-aziridinylketones. nih.gov

Table 2: Reaction of (2S)-N-Tosyl-t-butyl-aziridine-2-carboxylate with Organocuprates.

| Entry | Grignard Reagent | Product from C3-N Cleavage | Yield (%) | Product from C2-N Cleavage | Yield (%) |

| 1 | BuⁿMgCl | (3S)-N-Tosyl-3-aminoheptanoic acid t-butyl ester | 58 | (2R)-N-Tosyl-2-aminomethylhexanoic acid t-butyl ester | 16 |

| 2 | BuⁿMgCl | (3S)-N-Tosyl-3-aminoheptanoic acid t-butyl ester | 65 | (2R)-N-Tosyl-2-aminomethylhexanoic acid t-butyl ester | 15 |

| 3 | PrⁱMgCl | (3S)-N-Tosyl-3-amino-4-methylpentanoic acid t-butyl ester | 60 | (2R)-N-Tosyl-2-aminomethyl-3-methylbutanoic acid t-butyl ester | 10 |

| 4 | EtMgCl | (3S)-N-Tosyl-3-aminopentanoic acid t-butyl ester | 53 | (2R)-N-Tosyl-2-aminomethylbutanoic acid t-butyl ester | 15 |

| 5 | MeMgCl | (3S)-N-Tosyl-3-aminobutanoic acid t-butyl ester | 15 | (2R)-N-Tosyl-2-aminomethylpropanoic acid t-butyl ester | 55 |

| 6 | MeMgCl | (3S)-N-Tosyl-3-aminobutanoic acid t-butyl ester | 10 | (2R)-N-Tosyl-2-aminomethylpropanoic acid t-butyl ester | 50 |

Enolates serve as effective carbon nucleophiles in reactions with aziridine derivatives, particularly in aza-Darzens type reactions for the synthesis of substituted aziridines. nih.gov The addition of boron enolates to N-tert-butyloxycarbonyl (N-Boc) trans-substituted aziridine-2-carboxaldehydes has been reported to proceed with high anti-selectivity. nih.gov Similarly, lithium enolates of bromoacetates can react with N-sulfinylimines to generate cis-N-(p-toluenesulfinyl)aziridinecarboxylates with high diastereoselectivity. clockss.org

Cyanide can act as a nucleophile in ring-opening reactions of aziridines. The regioselectivity of cyanide addition, similar to other nucleophiles, is dependent on the substitution and activation of the aziridine ring. For phenyl-substituted aziridines, transfer hydrogenation has been used to open aziridine cyanides, indicating that the cyanide group can be a part of the aziridine substrate prior to other transformations. scispace.com

Reductive Ring Opening and Hydrogenolysis

Reductive methods provide a powerful means to open the aziridine ring, leading to valuable amino acid and amino alcohol synthons. scispace.comnih.gov

Hydrogenolysis: Catalytic hydrogenation is a widely used method for the reductive cleavage of C-N bonds in the aziridine ring. scispace.comnih.gov For aziridines with a C3 aryl substituent, hydrogenolysis can be employed to specifically cleave the benzylic C-N bond, leaving the C2 stereocenter intact. scispace.com This method is particularly useful for synthesizing α-amino acid derivatives. scispace.com Transfer hydrogenation has also been shown to be effective for opening phenyl aziridine carboxylates. scispace.com In some cases, this method can proceed even without nitrogen activation. scispace.com

Reductive Ring Opening with Electron Transfer: Reagents like samarium(II) iodide (SmI₂) can be used for the reductive cleavage of the C2-C3 bond in aziridines that have an acyl, carboxylate, or carboxamide group at the C2 position. scispace.com This reaction produces β-amino carbonyl compounds in high yields. scispace.com The choice of proton source is critical; for instance, using N,N-dimethylethanolamine (DMEA) can prevent competitive nucleophilic ring-opening side reactions. scispace.com

Kinetic Resolution: A recent development is the use of copper hydride for the reductive kinetic resolution of racemic 2H-azirines, which allows for the asymmetric synthesis of N-H aziridine-2-carboxylates. chemrxiv.org This method provides the desired N-H aziridines with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.org

Catalytic Hydrogenation (e.g., Palladium Hydroxide (B78521), Raney Nickel)

Catalytic hydrogenation offers a direct method for the ring cleavage of aziridines. The choice of catalyst plays a crucial role in the efficiency and selectivity of this transformation.

Palladium Hydroxide: Palladium-based catalysts are widely used for various hydrogenation reactions. researchgate.netmdpi.com In the context of aziridine-2-carboxylates, palladium hydroxide on carbon (Pd(OH)₂/C) is an effective catalyst for ring opening. For instance, the hydrogenation of N-Boc protected aziridines using Pd(OH)₂/C leads to the formation of the corresponding β-amino acid derivatives. nih.gov This process typically involves the cleavage of the C-N bond, followed by the addition of hydrogen.

Raney Nickel: Raney nickel, a nickel-aluminum alloy, is another prominent catalyst for hydrogenation, particularly known for its ability to reduce carbon-sulfur bonds. masterorganicchemistry.com It is also employed in the hydrogenation of nitrogen-containing heterocycles. sigmaaldrich.comgoogle.com In the case of this compound, Raney nickel can facilitate the reductive ring opening to yield amino acid derivatives. The high surface area and adsorbed hydrogen on Raney nickel contribute to its catalytic activity. masterorganicchemistry.com

| Catalyst | Substrate | Product | Reference |

| Palladium Hydroxide (Pd(OH)₂/C) | N-Boc-aziridine-2-carboxylate | N-Boc-β-amino acid derivative | nih.gov |

| Raney Nickel | N-substituted aziridine-2-carboxylate | Amino acid derivative | masterorganicchemistry.comsigmaaldrich.com |

Transition Metal-Catalyzed Ring Opening Reactions

Transition metal catalysis provides a versatile platform for the regioselective and stereocontrolled ring opening of aziridines, enabling the formation of a wide array of functionalized products. mdpi.com

Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura Arylation, C(sp³)–Si Cross-Coupling)

Palladium catalysts have been extensively studied for various cross-coupling reactions. acs.orgbeilstein-journals.orgrsc.orgnih.govyoutube.comnih.gov

Suzuki-Miyaura Arylation: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been successfully applied to the ring-opening arylation of aziridine-2-carboxylates. mdpi.comacs.org This transformation allows for the stereospecific introduction of an aryl group at the C2 position, leading to the synthesis of enantioenriched β²-aryl amino acids. The reaction typically employs a palladium catalyst in conjunction with an N-heterocyclic carbene (NHC) ligand, which is crucial for achieving high regioselectivity and enantioselectivity. mdpi.com The mechanism is thought to proceed through an oxidative addition of the aziridine to the palladium(0) complex, followed by transmetalation with an arylboronic acid and subsequent reductive elimination. acs.org

C(sp³)–Si Cross-Coupling: While palladium-catalyzed C(sp³)–Si cross-coupling reactions are an emerging area, the principles can be extended to the functionalization of aziridines. rsc.orgresearchgate.net This type of transformation would involve the ring opening of the aziridine and the formation of a new carbon-silicon bond. The development of such methods would provide access to novel organosilicon compounds derived from amino acids.

| Reaction Type | Catalyst System | Substrate | Product | Reference |

| Suzuki-Miyaura Arylation | Pd/NHC | N-protected aziridine-2-carboxylate | β²-Aryl amino acid derivative | mdpi.comacs.org |

Copper-Catalyzed Transformations

Copper catalysts offer a cost-effective and efficient alternative for mediating ring-opening reactions of aziridines with various nucleophiles. frontiersin.orgresearchgate.netnih.gov These transformations often exhibit high regioselectivity and can be performed under mild conditions. Copper-catalyzed reactions have been employed for the ring opening of aziridines with Grignard reagents, amines, and other nucleophiles. researchgate.netnih.gov In the context of this compound, copper catalysis can facilitate the introduction of diverse functional groups through nucleophilic attack on the aziridine ring. For example, the reaction of N-protected aziridine-2-carboxylates with organocuprate reagents can lead to the formation of β-amino acids. The regioselectivity of the ring opening is influenced by the nature of the activating group on the nitrogen atom and the reaction conditions. mdpi.com

| Catalyst | Nucleophile | Substrate | Product | Reference |

| Copper Salts | Organocuprate | N-tosyl aziridine-2-carboxylate | β-Amino acid derivative | |

| Copper(I) Chloride | Bis(pinacolato)diboron | N-(2-picolinoyl) aziridine | β-Borylated amine | mdpi.com |

Photochemical Ring Opening Mechanisms

Photochemical methods provide a unique approach to induce ring opening in aziridines, often leading to the formation of reactive intermediates that can undergo further transformations. researchgate.net

UV-Induced Isomerization and Aziridine Ring Cleavage

Upon irradiation with UV light, methyl aziridine-2-carboxylate can undergo isomerization and ring cleavage. researchgate.netepa.gov Studies using matrix isolation infrared spectroscopy have shown that UV irradiation can lead to the cleavage of the C-C and the weaker C-N bonds of the aziridine ring. researchgate.net For example, irradiation at 235 nm results in the formation of the E isomer of methyl 2-(methylimino)-acetate and the Z isomer of methyl 3-iminopropanoate. researchgate.net These photochemical transformations highlight the potential for using light to control the reactivity of aziridine-2-carboxylates and generate unique molecular structures. researchgate.net

| Wavelength | Product(s) | Reference |

| 235 nm | E-methyl 2-(methylimino)-acetate, Z-methyl 3-iminopropanoate | researchgate.net |

Chemical Transformations of the Carboxylate Moiety

The carboxylate group in this compound is a versatile functional handle that can be subjected to various chemical transformations without necessarily involving the opening of the aziridine ring. clockss.org These transformations allow for the synthesis of a diverse range of aziridine derivatives. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other carbonyl derivatives. Furthermore, the ester can be reduced to the corresponding alcohol, providing another point for diversification. These transformations are crucial for incorporating the aziridine-2-carboxylate scaffold into more complex molecules. nih.gov

Ester Group Interconversions (e.g., Transesterification, Amide Formation, Reduction to Alcohol)

The ester functionality of this compound can be readily transformed into other functional groups, providing access to a diverse range of chiral aziridine derivatives.

Transesterification: The methyl ester can be converted to other esters, such as ethyl or menthyl esters. For instance, after the synthesis of N-(1-phenylethyl)aziridine-2-carboxylates, transesterification can be performed to yield the corresponding methyl or ethyl esters. nih.gov

Amide Formation: The conversion of the ester to an amide is a crucial transformation. For example, N,N-Dimethylaziridine-2-carboxamides can be synthesized from methyl aziridine-2-carboxylate and subsequently used in reactions with organolithium reagents to produce 2-aziridinylketones. nih.gov Another approach involves the trimethyl-aluminium-mediated aminolysis of an ester like menthyl N-(α-methylbenzyl)-aziridine-2-carboxylate to form a specific aziridine Weinreb amide. nih.gov The formation of amides from carboxylic acid derivatives, including esters, is a general and well-established reaction in organic chemistry. khanacademy.org

Reduction to Alcohol: The ester group can be reduced to a primary alcohol. A common method for this transformation is the use of lithium aluminium hydride (LiAlH₄) to reduce N-(1-phenylethyl)aziridine-2-carboxylate esters to the corresponding N-(1-phenylethyl)aziridine-2-methanols. nih.gov A milder reducing agent, a mixture of sodium borohydride (B1222165) (NaBH₄) and lithium chloride (LiCl), has also been effectively used for this reduction. nih.gov

Table 1: Examples of Ester Group Interconversions

| Starting Material | Reagent(s) | Product | Reaction Type |

| N-(1-phenylethyl)aziridine-2-carboxylate | Methanol/Ethanol | Methyl/Ethyl N-(1-phenylethyl)aziridine-2-carboxylate | Transesterification |

| Methyl aziridine-2-carboxylate | Organolithium reagents | N,N-Dimethylaziridine-2-carboxamides | Amide Formation |

| Menthyl N-(α-methylbenzyl)-aziridine-2-carboxylate | Trimethyl-aluminium | Aziridine Weinreb amide | Amide Formation |

| N-(1-phenylethyl)aziridine-2-carboxylate esters | LiAlH₄ or NaBH₄/LiCl | N-(1-phenylethyl)aziridine-2-methanols | Reduction to Alcohol |

Ring Expansion Reactions of this compound

The strained three-membered ring of aziridine-2-carboxylates can undergo ring expansion reactions to form larger, more stable heterocyclic systems.

A significant ring expansion reaction of chiral aziridine-2-carboxylates involves their Lewis acid-catalyzed reaction with isocyanates to produce enantiomerically pure 4-functionalized imidazolidin-2-ones. bioorg.orgrsc.org This reaction proceeds with retention of configuration at the C-2 position of the aziridine. bioorg.org The process is regio- and stereospecific, offering a direct route to these valuable heterocyclic compounds in high yields. bioorg.orgrsc.org The reaction accommodates a variety of isocyanates, including those with aryl, alkyl, tosyl, and trichloromethylcarbonyl substituents. bioorg.org The key to this transformation is the activation of the isocyanate by a Lewis acid, such as Ti(OiPr)₄, which renders it sufficiently electrophilic for the aziridine nitrogen to attack. bioorg.org

Table 2: Lewis Acid-Catalyzed Ring Expansion to Imidazolidin-2-ones

| Aziridine Reactant | Isocyanate | Lewis Acid | Product | Key Feature |

| Chiral aziridine-2-carboxylate | Phenyl isocyanate | Ti(OiPr)₄ | Enantiomerically pure 4-functionalized imidazolidin-2-one | High yield, regio- and stereospecific |

Cycloaddition Reactions Involving this compound

This compound and its derivatives can participate in various cycloaddition reactions, serving either as precursors to 1,3-dipoles or as dienophiles.

Aziridines, including aziridine-2-carboxylates, are well-known precursors to azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.org These ylides can be generated by the thermal or photochemical ring-opening of the aziridine ring. wikipedia.org The resulting azomethine ylides readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgnih.gov For example, the thermal carbon-carbon bond cleavage of a trans-2,3-dimethoxycarbonyl-1-arylaziridine in the presence of benzaldehyde (B42025) leads to the formation of oxazolidine (B1195125) stereoisomers. nih.gov Lewis acid-promoted ring-opening of N-tosylaziridine-2,2-dicarboxylates can also generate azomethine ylides for cycloaddition with aldehydes. nih.gov

The aza-Diels-Alder reaction is a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.org While direct participation of this compound as a dienophile in aza-Diels-Alder reactions is less commonly reported, related aziridine derivatives have been utilized. For instance, methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate, an azirine, undergoes a Diels-Alder reaction with furan. rsc.org In general, aza-Diels-Alder reactions often involve imines, which can be generated in situ, reacting with dienes to form six-membered nitrogen heterocycles. wikipedia.orgorganic-chemistry.org The reaction of N-acyl, N-trityl, and N-tosyl aziridine-(2S)-carboxylate methyl esters with Wittig reagents can lead to intermediates that participate in reactions resembling cycloadditions.

Table 3: Cycloaddition Reactions

| Reaction Type | Aziridine Derivative/Precursor | Reactant | Product |

| 1,3-Dipolar Cycloaddition | Aziridine-2-carboxylate | Dipolarophile (e.g., aldehyde) | Pyrrolidine (B122466)/Oxazolidine |

| Aza Diels-Alder Reaction | Azirine-3-carboxylate | Diene (e.g., furan) | Aziridine adduct |

Applications of Methyl R Aziridine 2 Carboxylate in Complex Molecule Synthesis

Enantioselective Synthesis of Biologically Active Compounds

The utility of chiral aziridines, particularly methyl (R)-aziridine-2-carboxylate, in asymmetric synthesis is well-documented. researchgate.netscispace.com These compounds serve as valuable synthons, allowing for the introduction of nitrogen with predictable stereochemistry at α and β positions through regio- and stereoselective ring-opening reactions. scispace.com The reactivity of the aziridine (B145994) ring can be modulated by the substituent on the nitrogen atom. Electron-withdrawing groups activate the ring, facilitating nucleophilic attack, while N-alkylated aziridines are generally less reactive. clockss.orgmdpi.com

Enantioenriched aziridine-2-carboxylates are crucial intermediates in the synthesis of numerous bioactive molecules. chemrxiv.orgresearchgate.netchemrxiv.org Their application as chiral building blocks stems from their ability to undergo a variety of transformations, including ring-opening, 1,3-dipolar cycloadditions, and functional group modifications of the carboxylate. chemrxiv.orgresearchgate.net This versatility has been exploited in the synthesis of compounds with potential therapeutic applications, such as anticancer agents and antibiotics.

Synthesis of Alpha- and Beta-Amino Acids and Their Derivatives

The nucleophilic ring-opening of aziridine-2-carboxylates provides a common and effective strategy for the synthesis of both α- and β-amino acids. clockss.org The regioselectivity of the attack is a key determinant of the final product. Generally, heteroatom nucleophiles attack the C3 carbon (β-position) to yield α-amino acid derivatives, while attack at the C2 carbon (α-position) leads to β-amino acids. clockss.org

The nature of the substituent on the aziridine nitrogen and the choice of nucleophile and reaction conditions play a crucial role in directing the regioselectivity of the ring-opening. For instance, N-activated aziridines with an electron-withdrawing group tend to react readily. clockss.org The reaction of higher-order cuprates with (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid has been shown to produce a variety of homochiral α-amino acids in good yields. rsc.orgresearchgate.net Conversely, reductive ring-opening of 3-substituted aziridine-2-carboxylates with samarium diiodide can be controlled to selectively cleave the C2-N bond, affording β-amino esters in high yields. acs.org

A summary of representative syntheses of amino acids using aziridine-2-carboxylate (B8329488) derivatives is presented below:

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid | Higher order cuprates | α-Amino acid | rsc.orgresearchgate.net |

| 3-Substituted aziridine-2-carboxylates | Samarium diiodide | β-Amino ester | acs.org |

| N-(1-Phenylethyl)aziridine-2-carboxylate esters | Various nucleophiles | α- and β-Amino acids | nih.gov |

Preparation of Chiral Amino Alcohols and Diamines

Chiral amino alcohols and diamines are important structural motifs found in many natural products and pharmaceuticals. This compound and its derivatives serve as excellent precursors for the synthesis of these compounds. The synthesis can be achieved through the regioselective reductive ring-opening of 2-substituted N-(1-phenylethyl)aziridines, which yields amino alcohols. nih.gov

Furthermore, the conversion of chiral β-amino alcohols into chiral vicinal diamines can be accomplished through a stereodivergent synthesis involving aziridine intermediates. nih.gov This process often involves the internal Mitsunobu reaction of β-amino alcohols to form chiral aziridines, followed by ring-opening with an azide (B81097) nucleophile (HN₃) to produce azido (B1232118) amines. nih.gov Subsequent reduction of the azido group yields the desired diamine. The regioselectivity of the ring-opening can vary depending on the substitution pattern of the aziridine. nih.govnih.gov For example, enantiomerically pure terminal 1,2-diamines have been efficiently synthesized from commercially available [1-(1′R)-methylbenzyl-aziridine-2-yl]methanol. researchgate.net

Key transformations for the synthesis of chiral amino alcohols and diamines are highlighted in the following table:

| Precursor | Key Transformation | Product | Reference |

| 2-Substituted N-(1-phenylethyl)aziridines | Reductive aziridine ring opening | Chiral Amino Alcohols | nih.gov |

| Chiral β-Amino Alcohols | Internal Mitsunobu reaction, aziridine formation, ring-opening with HN₃ | Chiral Vicinal Diamines | nih.gov |

| [1-(1′R)-Methylbenzyl-aziridine-2-yl]methanol | Wittig reaction, regioselective ring-opening with TMSN₃ | Enantiomerically pure terminal 1,2-diamines | researchgate.net |

Total Synthesis and Formal Synthesis of Natural Products and Alkaloids

The synthetic utility of this compound extends to the total and formal synthesis of complex natural products and alkaloids. researchgate.netnih.gov Its role as a versatile chiral building block allows for the efficient and stereocontrolled construction of key structural fragments within these target molecules.

The marine natural products Biemamide B and D, which are potential TGF-β inhibitors, have been synthesized asymmetrically using enantiomers of aziridine-2-carboxylate. jove.comnih.gov The synthesis hinges on a key regio- and stereoselective ring-opening reaction of the aziridine-2-carboxylate with an azide nucleophile. mdpi.comjove.comnih.gov This step, facilitated by a Lewis acid in an aqueous medium, yields an α-azido-β-aminopropionate intermediate, which is then elaborated to form the 4-aminoteterahydropyrimidine-2,4-dione core of the Biemamides. mdpi.comjove.comnih.gov

The synthesis of the alkaloid (-)-Epiallo-isomuscarine has also been successfully achieved utilizing chiral aziridine-2-carboxylate derivatives. jove.comnih.gov A key step in this synthesis is a highly stereoselective Mukaiyama aldol (B89426) reaction between an aziridine-2-carboxaldehyde, derived from the corresponding carboxylate, and a silyl (B83357) enol ether. jove.comnih.govresearchgate.net The resulting adduct undergoes subsequent intramolecular aziridine ring-opening, leading to the facile and stereocontrolled formation of (-)-Epiallo-isomuscarine. jove.comnih.gov This approach highlights the utility of transforming the carboxylate functionality of the aziridine precursor to access different reaction pathways for natural product synthesis.

Biarylethylamines and Phenethylamines

The 2-arylethylamine motif is a crucial component in many medicinal compounds due to its ability to cross the blood-brain barrier. researchgate.net this compound and its derivatives are valuable precursors for the asymmetric synthesis of these chiral amines.

Formal Synthesis of (R,R)-Formoterol and (R)-Tamsulosin

This compound is a key starting material in the formal synthesis of the biologically important (2R)-2-amino-3-phenylpropanes, which are core structures in drugs like (R,R)-Formoterol and (R)-Tamsulosin. researchgate.netbioorg.org A notable synthetic strategy involves no chromatographic separation. bioorg.org The key reactions include the regio- and stereoselective ring-opening of an aziridin-2-yl-phenylmethanol intermediate, followed by cyclization to form enantiopure 4,5-disubstituted oxazolidin-2-ones. researchgate.netbioorg.org

The synthesis of intermediates for (R,R)-Formoterol and (R)-Tamsulosin, which both contain an (R)-1-aryl-2-propanamine moiety, commences from an N-(1-phenylethyl)aziridine-2-carboxylate ester. nih.govbeilstein-journals.org This involves the arylation of a Weinreb amide to produce an aziridine ketone, which is then stereoselectively reduced to an aziridine alcohol. nih.govbeilstein-journals.org Subsequent reductive opening of the aziridine ring yields an amino alcohol that is converted into a substituted oxazolidin-2-one. nih.govbeilstein-journals.org

Mexiletine Synthesis

The biologically active (R)-enantiomer of mexiletine, an antiarrhythmic agent, has been efficiently synthesized from an N-(1-phenylethyl)aziridine-2-methanol derivative. nih.govnih.gov This synthesis demonstrates the utility of chiral aziridines in preparing enantiomerically pure pharmaceuticals. Another approach involves the addition of methyl magnesium bromide to aziridine-2-carboxylate, followed by allylation of the resulting alcohol. researchgate.net

Piperidine (B6355638) Alkaloids

Polyhydroxylated piperidine alkaloids can be synthesized from a D-glucose-derived aziridine carboxylate. rsc.org The synthesis involves the regioselective ring-opening of the aziridine with water as a nucleophile, leading to an α-hydroxy-β-aminoester, which serves as a key intermediate for constructing the six-membered piperidine ring. rsc.org Another synthetic route to piperidine alkaloids utilizes a 2-hydroxymethylaziridine intermediate. researchgate.net

Precursors for Pharmaceutical Candidates and Drug Development

Chiral aziridine-2-carboxylates are valuable starting materials for synthesizing various nitrogen-containing molecules with potential pharmaceutical applications. researchgate.netresearchgate.net The ester group can be transformed into a wide array of functionalities, and the aziridine ring can be opened in a regio- and stereoselective manner to produce optically pure α- or β-amino compounds. researchgate.net

LFA-1 Antagonist BIRT-377

| Reaction | Conditions | Yield | Reference |

| Alkylation of benzhydryl-protected aziridine-2-carboxylate | 2.0 equiv. LDA, 3.0 equiv. MeI, DME/Et2O (5:1), -78°C to RT | 82% | msu.edu |

| Enantiospecific synthesis of BIRT-377 | 8 steps | 43% overall | nih.gov |

Radiochemistry Applications for Positron Emission Tomography (PET) Tracers

The development of novel radiotracers is a cornerstone of advancing PET imaging, a powerful non-invasive diagnostic tool. This compound has emerged as a valuable precursor in the synthesis of fluorine-18 (B77423) labeled compounds. The inherent ring strain of the aziridine ring allows for nucleophilic ring-opening reactions, providing a strategic pathway to introduce the positron-emitting isotope ¹⁸F into a molecule.

Synthesis of α-[¹⁸F]Fluoro-β-alanine

The synthesis of α-[¹⁸F]Fluoro-β-alanine from an activated form of this compound represents a key application in radiochemistry. This process involves the ring-opening of an activated aziridine-2-carboxylate with the [¹⁸F]fluoride ion. researchgate.net The reaction is followed by the removal of the activating group and hydrolysis of the methyl ester to yield the final product, α-[¹⁸F]fluoro-β-alanine. researchgate.net

The success of this synthesis is notable because aziridine ring-opening reactions have not been extensively used in radiosynthesis. researchgate.net The regioselectivity and stereochemistry of the product are highly dependent on the substituents present on the aziridine ring. researchgate.net Research has demonstrated the feasibility of this method, highlighting the regioselective ring opening of activated aziridine-2-carboxylates with [¹⁸F]fluoride. researchgate.net

Detailed findings from these studies showcase the reaction's potential. The process begins with the preparation of a suitable N-activated aziridine-2-carboxylate precursor. This activation is crucial for facilitating the subsequent nucleophilic attack by the [¹⁸F]fluoride ion. The ring-opening reaction leads to the formation of the fluorinated intermediate. Subsequent deprotection and hydrolysis steps then afford the desired α-[¹⁸F]Fluoro-β-alanine.

Mechanistic and Theoretical Investigations of Methyl R Aziridine 2 Carboxylate Chemistry

Computational Chemistry Studies

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable in elucidating the intricate details of reactions involving methyl (R)-aziridine-2-carboxylate. These methods allow for the examination of molecular structures, reaction pathways, and the influence of various factors on the outcomes of chemical transformations.

Density Functional Theory (DFT) has been widely applied to investigate the properties and reactions of aziridine (B145994) derivatives. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to study the monomeric form of methyl 3-methyl-2H-azirine-2-carboxylate, a related compound, revealing the presence of two low-energy conformers. nih.gov These theoretical findings are often validated by comparing calculated data, such as vibrational frequencies, with experimental results obtained from techniques like matrix-isolation FTIR spectroscopy. nih.gov

In the context of reaction mechanisms, DFT calculations have been instrumental in understanding the regioselective ring-opening of aziridines. For example, studies on the palladium-catalyzed ring-opening cross-coupling of aziridine-2-carboxylates with arylboronic acids have utilized DFT to rationalize the catalytic cycle, including the steps of oxidative addition, transmetallation, and reductive elimination. mdpi.com Furthermore, DFT has been employed to investigate the cycloaddition of CO2 with aziridines, providing insights into the reaction mechanisms. acs.org

The table below summarizes representative applications of DFT in the study of aziridine-2-carboxylate (B8329488) derivatives.

| Application of DFT | Compound Type | Key Findings |

| Conformational Analysis | Methyl 3-methyl-2H-azirine-2-carboxylate | Identification of two low-energy conformers (Ct and Cc). nih.gov |

| Reaction Mechanism | Aziridine-2-carboxylates | Elucidation of the catalytic cycle in Pd-catalyzed ring-opening reactions. mdpi.com |

| Reaction Mechanism | Aziridines | Investigation of the cycloaddition reaction with CO2. acs.org |

| Electronic Properties | Isoindigo-thiophene DA molecules with aziridine substituents | The proximity and strength of the aziridine group affect HOMO, LUMO, and vertical excitation energies. nih.gov |

Understanding the energy landscape of a reaction is crucial for predicting its feasibility and outcome. Transition state analysis and reaction coordinate studies, often performed using DFT, provide detailed information about the energy barriers and intermediates along a reaction pathway.

For the ring-opening of aziridines, plausible transition states have been proposed based on computational studies. In the acid-catalyzed regioselective opening of certain aziridines, a transition state involving protonation of the aziridine nitrogen to form an aziridinium (B1262131) ion has been suggested. frontiersin.org This is followed by the nucleophilic attack at the less-hindered carbon atom. frontiersin.org

In the context of photochemical reactions of methyl 3-methyl-2H-azirine-2-carboxylate, kinetic studies have shown that the formation of products follows first-order kinetics. nih.gov The preference for C-N bond cleavage over the more common C-C bond cleavage in aliphatic 2H-azirines is attributed to the electron-withdrawing methoxycarbonyl substituent, which facilitates intersystem crossing to the triplet state. nih.gov

The table below presents examples of transition state analyses in aziridine chemistry.

| Reaction | Method of Analysis | Key Insights from Transition State |

| Acid-catalyzed regioselective ring-opening of 1-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)oct-7-en-3-one | ¹H-NMR spectral change studies and proposed mechanism | Formation of an in situ N-aziridinium ion via a transition state (Ta) where the nitrogen-attached proton interacts with the carbonyl oxygen. frontiersin.org |

| Photochemical cleavage of methyl 3-methyl-2H-azirine-2-carboxylate | Kinetic studies | The electron-withdrawing substituent accelerates intersystem crossing to the T1 triplet state, favoring C-N bond cleavage. nih.gov |

| Reductive ring opening of cis-aziridine-2-carboxylates | Comparison of cis and trans isomers | Relief of steric interactions between cis-substituents in the transition state may favor C-C bond cleavage. acs.org |

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its reactivity. Computational methods are powerful tools for analyzing the conformational preferences of molecules like this compound and its reaction intermediates.

Studies on the related methyl 3-methyl-2H-azirine-2-carboxylate have identified two stable conformers, both with a cis conformation around the C-O bond but differing in the arrangement around the C-Cα bond. nih.gov These conformers were found to have different photoreactivities. nih.gov The conformation of the aziridine ring and its substituents can also dictate the regioselectivity of ring-opening reactions. For instance, in the reductive ring opening of 3-substituted aziridine-2-carboxylates, the stereochemical relationship (cis or trans) between the substituents can influence the competition between C-N and C-C bond cleavage. acs.org

The following table highlights key findings from conformational analyses of aziridine derivatives.

| Compound | Method | Key Conformational Findings |

| Methyl 3-methyl-2H-azirine-2-carboxylate | DFT/B3LYP/6-311++G(d,p) and matrix-isolation FTIR | Two low-energy conformers (Ct and Cc) with cis conformation around the C-O bond but different arrangements around the C-Cα bond. nih.gov |

| cis- and trans-Aziridine-2-carboxylates | Reductive ring opening with samarium diiodide | The cis or trans relationship of substituents at C2 and C3 influences the ratio of C-N to C-C bond cleavage products. acs.org |

The surrounding solvent can have a profound impact on the rates and outcomes of chemical reactions. Computational models can incorporate solvent effects to provide a more realistic description of reactions in solution.

In the context of the regioselective ring-opening of aziridines, the choice of solvent system, such as acetone (B3395972) and water, has been shown to be crucial. frontiersin.org While detailed computational studies on the solvent effects for this compound are not extensively reported in the provided snippets, the general principles of solvation influencing reaction barriers and the stability of charged intermediates are well-established and would apply to this system. For example, polar solvents would be expected to stabilize charged intermediates and transition states, potentially altering reaction pathways compared to nonpolar solvents.

Linear free-energy relationships (LFERs), such as the Hammett equation, provide a quantitative means to correlate reaction rates and equilibrium constants with the electronic properties of substituents. These studies offer valuable mechanistic insights.

A Hammett study was conducted for the copper-hydride-catalyzed kinetic resolution of 3-aryl-2H-azirine-2-carboxylates. chemrxiv.org A linear free-energy relationship was observed between the difference in the Gibbs free energy of activation for the diastereomeric transition states (ΔΔG‡) and the Hammett σp-values of substituents on the aryl ring. chemrxiv.org This relationship provides a deeper understanding of the electronic effects that govern the enantioselectivity of the reaction. chemrxiv.org

The table below illustrates the application of LFERs in aziridine chemistry.

| Reaction | Relationship Studied | Significance |

| Copper-hydride catalyzed kinetic resolution of 3-aryl-2H-azirine-2-carboxylates | ΔΔG‡ vs. σp | Provides insight into the electronic effects influencing the enantioselectivity of the kinetic resolution. chemrxiv.org |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

DFT calculations can be used to determine the energies and shapes of the HOMO and LUMO of this compound and its potential reaction partners. dntb.gov.ua The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and reactivity. dntb.gov.ua For instance, in the context of Diels-Alder reactions involving related cyclic compounds, FMO analysis has been used to understand the stability and reactivity of the adducts. dntb.gov.ua While a specific FMO analysis for this compound was not detailed in the provided search results, this approach is generally applicable to understanding its reactions with various electrophiles and nucleophiles.

Emerging Research Directions and Future Perspectives for Methyl R Aziridine 2 Carboxylate

Development of Novel Catalytic Systems for Enantioselective Transformations

A significant thrust in modern organic chemistry is the development of catalytic systems that can control the stereochemical outcome of a reaction. For aziridines, this is crucial for synthesizing enantiomerically pure compounds for pharmaceutical applications. nih.gov Researchers are moving beyond classical methods to explore a range of metal-based catalysts that offer high efficiency and selectivity.

Recent advancements include:

Yttrium-based Catalysts : A novel catalytic enantioselective proton migration was developed using a Y-catalyst derived from Y(HMDS)₃ and a new chiral ligand. This system was instrumental in the asymmetric synthesis of the antituberculosis drug candidate R207910, achieving 88% enantiomeric excess (ee) for a key ketone intermediate. nih.govresearchgate.net

Copper-based Catalysts : Copper catalysis has been employed in the diastereoselective allylation of ketones bearing an aziridine (B145994) moiety. A system using CuF·3PPh₃·2EtOH was shown to be highly effective, yielding the desired product in a 14:1 diastereomeric ratio without causing epimerization at the adjacent stereocenter. nih.govresearchgate.net Furthermore, tandem photo- and biocatalytic systems using copper complexes have been developed for dynamic kinetic resolutions, showcasing the versatility of copper in enantioselective reactions. acs.org

Iron-based Catalysts : As a cost-effective and non-precious metal, iron has gained attention. Iron(II)-catalyzed direct N-H/N-Me aziridination of olefins has been reported, providing a stereo- and regioselective one-pot methodology to yield unactivated aziridines in good yields. rsc.org Mechanistic studies on iron-bisphosphine systems highlight the role of iron(II) intermediates in initiating catalytic cycles for cross-coupling reactions. acs.org

Other Transition Metals : Rhodium (Rh) complexes with chiral spiro ligands have been successfully used in enantioselective C-H functionalization reactions. acs.org Zirconium (Zr) has been used to catalyze the synthesis of aziridines, and Palladium (Pd) catalysis has been applied in cross-coupling and cycloaddition reactions to generate complex heterocyclic structures. acs.orgrsc.org

| Catalyst System | Transformation Type | Key Finding/Application | Reference |

|---|---|---|---|

| Y(HMDS)₃ / Chiral Ligand | Enantioselective Proton Migration | Asymmetric synthesis of an intermediate for R207910 with 88% ee. | nih.govresearchgate.net |

| CuF·3PPh₃·2EtOH | Diastereoselective Allylation | Achieved a 14:1 diastereomeric ratio in the synthesis of an R207910 precursor. | nih.govresearchgate.net |

| Iron(II) / O-arylsulfonyl hydroxylamines | Direct N-H/N-Me Aziridination | Cost-effective, one-pot synthesis of unactivated aziridines. | rsc.org |

| Chiral Spiro Rhodium Complexes | Enantioselective C-H Addition | Applied to aryl C-H addition to nitroalkenes with up to 98% ee. | acs.org |

Advancements in Cost-Efficient and Environmentally Benign Synthetic Methodologies

The synthesis of aziridine-2-carboxylates has traditionally involved multi-step processes. Current research aims to develop more streamlined, cost-effective, and environmentally friendly methods. A key strategy is the use of readily available starting materials and catalysts that are abundant and less toxic, such as iron. rsc.org

Methodological improvements include:

One-Pot Syntheses : Iron(II) catalyzed direct aziridination of olefins is an example of a one-pot process that improves efficiency by reducing the number of intermediate purification steps. rsc.org

Microwave-Assisted Reactions : The ring-opening of N-Ts-aziridines with amines has been achieved in minutes under solvent-free conditions using Montmorillonite K-10 clay as a catalyst and microwave irradiation, representing a significant green chemistry advancement. clockss.org

Catalyst Recyclability : The development of heterogeneous catalysts is a major goal. For instance, cobalt single-atom catalysts used for the chemoselective aziridination of styrenes have been shown to be recyclable, which is crucial for industrial applications. rsc.org Similarly, certain metal-organic frameworks (MOFs) used as catalysts have demonstrated stability over multiple cycles. acs.org

Exploration of New Nucleophiles and Electrophiles for Advanced Aziridine Functionalization

The high ring strain of aziridines makes them susceptible to ring-opening reactions with a wide array of nucleophiles, a cornerstone of their synthetic utility. clockss.orgmdpi.com Research continues to expand the scope of these reactions by exploring novel nucleophiles and electrophiles.

Nucleophilic Ring-Opening: The regioselectivity of the attack (at the C2 vs. C3 position) is influenced by the substituents on the ring and the reaction conditions. scispace.com

Nitrogen Nucleophiles : A range of amine nucleophiles can regioselectively open aziridine amino acids embedded within peptide chains at the β-position, often under mild, catalyst-free conditions. This has been extended to use the N-terminus of another peptide as the nucleophile, providing a method for linking peptide strands. rsc.org

Oxygen Nucleophiles : While less reactive than other nucleophiles, water and alcohols can open the aziridine ring, typically requiring activation by an electron-withdrawing group on the nitrogen and/or the use of a Lewis acid. clockss.org

Carbon Nucleophiles : Enolates derived from ketones and esters are effective carbon nucleophiles for aziridine ring-opening. mdpi.com A recent study has shown that dianions of carboxylic acids can also serve as effective nucleophiles, reacting similarly to enolates to directly produce γ-amino acids in a single step. mdpi.com

Other Nucleophiles : The reaction of aziridines with carbon disulfide (CS₂) in the presence of a suitable catalyst can yield thiazolidine-2-thiones. acs.org

Electrophilic Functionalization:

Deprotonation of N-substituted methyleneaziridines using a strong base like butyllithium (B86547) generates a lithiated intermediate. This nucleophilic species can then be trapped by various electrophiles, such as methyl iodide or benzaldehyde (B42025), allowing for functionalization at the C3 position. nih.gov

| Nucleophile Class | Specific Example | Product Type | Reference |

|---|---|---|---|

| Nitrogen | Peptide N-terminus | Cross-linked peptides | rsc.org |

| Oxygen | Water/Alcohols (with Lewis Acid) | β-Hydroxy-α-amino acid derivatives | clockss.org |

| Carbon | Dianion of carboxylic acid | γ-Amino acids | mdpi.com |

| Sulfur | Carbon disulfide (CS₂) | Thiazolidine-2-thiones | acs.org |

Biosynthesis and Enzymatic Pathways of Aziridine-Containing Natural Products

Aziridine rings are found in a small but potent class of natural products known for their high reactivity and cytotoxicity. nih.govresearchgate.net For decades, the biological machinery responsible for forging this strained ring was a mystery. A major breakthrough occurred after 2021 with the identification and characterization of the first naturally occurring aziridine-forming enzymes. nih.govresearchgate.net

This emerging field has revealed that certain Fe(II)/α-ketoglutarate (αKG)-dependent oxygenases are responsible for aziridine biosynthesis. The enzyme TqaL has been identified as the first natural aziridine synthase, catalyzing a unique C-N bond formation in the biosynthesis of nonproteinogenic amino acids. researchgate.net This discovery has opened a new chapter in understanding how nature constructs such unique scaffolds. The study of these enzymatic pathways is not only fundamentally important but also offers the potential to harness these enzymes for biocatalytic applications, creating novel compounds through engineered biosynthetic pathways. nih.govresearchgate.net

Applications in Advanced Medicinal Chemistry and Materials Science

The unique chemical properties of the aziridine ring make it a valuable component in both drug development and materials science.

Medicinal Chemistry: Methyl (R)-aziridine-2-carboxylate and its derivatives serve as chiral synthons for a variety of biologically active molecules. nih.gov

Antitubercular Agents : It is a key precursor in the catalytic asymmetric synthesis of R207910 (Bedaquiline), a highly promising drug for treating tuberculosis. nih.govresearchgate.net

Drug Precursors : The aziridine framework is used in the synthesis of intermediates for drugs like (R,R)-formoterol (a bronchodilator) and (R)-tamsulosin (used to treat benign prostatic hyperplasia). nih.gov

Immunostimulants : Certain aziridine-2-carbonitriles, derived from the corresponding carboxylates, have shown moderate activity as immunostimulants. nih.gov

Bioactive Scaffolds : The ring-opening of aziridines provides access to vicinal amino alcohols and 2-aminopropane-1,3-diols, which are scaffolds present in numerous natural products and commercial medications. nih.gov

Materials Science: The reactivity of the aziridine ring is also being harnessed to create advanced materials with tailored properties.

Polymers : Methyl aziridine-2-carboxylate (B8329488) is used in the creation of specialty polymers. Its incorporation can enhance properties like durability and flexibility, which is beneficial for coatings and adhesives. chemimpex.com

Advanced Materials : The compound is utilized in developing innovative materials such as hydrogels and nanocomposites, which have potential applications in drug delivery systems and biomedical devices. chemimpex.com

Agrochemicals : There is ongoing exploration into using this compound to formulate more effective and targeted pesticides and herbicides. chemimpex.com

Q & A

Q. What are the standard synthetic routes for Methyl (R)-aziridine-2-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via catalytic hydrogenation of azide precursors. For example, ethyl 1-alkyl-2-(azidomethyl)aziridine-2-carboxylate derivatives are reduced using Pd/C under H₂ pressure (4–10 bar) in ethanol or acetonitrile. Reaction time, pressure, and solvent polarity significantly impact yield and stereochemical outcomes. Lower H₂ pressure (4 bar) in ethanol achieves 68% yield for aminomethyl derivatives, while higher pressures (10 bar) in acetonitrile with Boc protection improve functionalization efficiency . Purification via preparative TLC or column chromatography is critical to isolate enantiomerically pure products.

Q. How is this compound characterized, and what analytical techniques are essential?

Key characterization methods include:

- NMR Spectroscopy : Proton and carbon NMR identify ring strain effects (e.g., δ 1.78–2.41 ppm for aziridine CH₂ groups) and stereochemistry .

- IR Spectroscopy : Stretching frequencies (e.g., υC=O at 1724 cm⁻¹) confirm ester functionality .

- Mass Spectrometry : ESI-MS detects molecular ions (e.g., m/z 215 [M+H⁺]) and fragmentation patterns .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 70.07% vs. 70.34%) may indicate residual solvents or incomplete purification .

Q. What safety protocols are recommended for handling this compound?

The compound is highly toxic (H301/H311/H331) and flammable (H226). Key precautions include: